molecular formula C18H13N3O2S B2497400 2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-53-0

2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2497400
CAS No.: 896339-53-0
M. Wt: 335.38
InChI Key: IOGSOUZPJBTDCY-UHFFFAOYSA-N
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Description

2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H13N3O2S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and PARP1 Inhibition

A study on thiadiazolo pyrimidine derivatives, structurally related to "2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide", demonstrated significant in vitro and in vivo anticancer activity. These compounds were synthesized and evaluated against cancer cell lines, showing binding affinity comparable to known PARP1 inhibitor olaparib. Specifically, compounds exhibited significant anticancer activity against MDA-MB-232 and MCF-7 cell lines. This suggests the potential application of such compounds in developing anticancer therapies (Eldhose et al., 2020).

Antibacterial and Antifungal Properties

Research on ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives revealed their in vitro antibacterial activity against Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against various fungal strains. This indicates the potential of thiazolo[3,2-a]pyrimidine derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Antitumor and DNA Photocleavage Activities

Another study focused on thiazolo or thiadiazolo naphthalene carboxamides with modified aminoalkyl side chains, which were evaluated as antitumor and DNA photocleaving agents. Compounds with specific modifications showed enhanced antitumor activity and DNA photocleaving abilities, suggesting their application in cancer treatment and molecular biology research (Li, Yang, & Qian, 2005).

Synthesis and Characterization for Drug Development

The synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives, including those with naphthalene substituents, have been extensively studied. These compounds offer a framework for the development of new drugs due to their significant biological activities and potential therapeutic applications. Their structural characterization forms the basis for further modification and optimization in drug discovery efforts (Nagarajaiah & Begum, 2015).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The reaction mechanism of similar compounds involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes [3,3]-claisen rearrangement . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are known to be promising scaffolds for the design of new medicines, including anticancer drugs . This suggests that the compound may affect pathways related to cell growth and proliferation.

Pharmacokinetics

Similar compounds are known to have physicochemical properties related to their carboxylic analogs , which may influence their bioavailability.

Result of Action

High antitumor, antibacterial, and anti-inflammatory activities have been demonstrated for 2-substituted thiazolo[3,2-a]pyrimidines . This suggests that the compound may have similar effects.

Action Environment

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound’s action may be influenced by the presence of similar structures in the environment.

Properties

IUPAC Name

2-methyl-N-naphthalen-1-yl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-10-21-17(23)14(9-19-18(21)24-11)16(22)20-15-8-4-6-12-5-2-3-7-13(12)15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGSOUZPJBTDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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